molecular formula C9H8N2 B11924019 3-Vinylpyrazolo[1,5-a]pyridine

3-Vinylpyrazolo[1,5-a]pyridine

Cat. No.: B11924019
M. Wt: 144.17 g/mol
InChI Key: HYYNSYZWZAMYTI-UHFFFAOYSA-N
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Description

3-Vinylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-1H-pyrazole with vinylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Vinylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Vinylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in drug design .

Comparison with Similar Compounds

Uniqueness: 3-Vinylpyrazolo[1,5-a]pyridine is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H8N2/c1-2-8-7-10-11-6-4-3-5-9(8)11/h2-7H,1H2

InChI Key

HYYNSYZWZAMYTI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CC=CN2N=C1

Origin of Product

United States

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